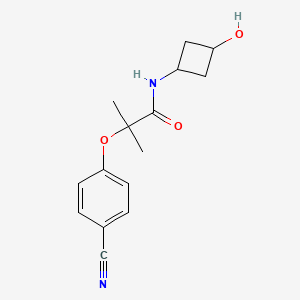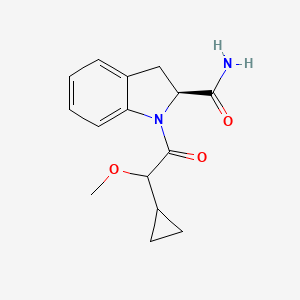
(2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone, also known as AZD-9164, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
(2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone works by inhibiting the enzyme bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been shown to be overexpressed in various types of cancer and is associated with poor prognosis. By inhibiting BRD4, this compound can prevent the expression of oncogenes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been shown to reduce the severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone is its specificity for BRD4, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for the research on (2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone. One potential direction is the development of more soluble analogs of this compound that can be administered more easily in vivo. Additionally, more research is needed to determine the safety and efficacy of this compound in clinical trials. Furthermore, the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease, should be explored. Finally, the development of combination therapies that include this compound with other anti-cancer or anti-inflammatory agents may enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a novel compound that has shown promising therapeutic potential in various diseases. Its specificity for BRD4 makes it a promising therapeutic agent for cancer and other diseases. However, more research is needed to determine its safety and efficacy in clinical trials and to explore its potential therapeutic applications in other diseases.
Méthodes De Synthèse
(2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone was first synthesized by AstraZeneca, a British-Swedish multinational pharmaceutical company, in 2010. The synthesis of this compound involves the reaction of (R)-2-phenylglycidic acid with 2-phenylazetidine in the presence of sodium hydride and methanol. The resulting product is then treated with hydrochloric acid to obtain this compound.
Applications De Recherche Scientifique
(2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In a recent study, this compound was shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
(2R)-2-methoxy-2-phenyl-1-(2-phenylazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17(15-10-6-3-7-11-15)18(20)19-13-12-16(19)14-8-4-2-5-9-14/h2-11,16-17H,12-13H2,1H3/t16?,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEQYDQTKJAPSF-ZYMOGRSISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2CCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)C(=O)N2CCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[(2S)-1-[2-(fluoromethyl)morpholin-4-yl]-1-oxopropan-2-yl]benzenesulfonamide](/img/structure/B7337847.png)
![1-(3-chlorophenyl)-N-[(1S)-2,2-dimethylcyclopropyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B7337853.png)
![3-chloro-2-methyl-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]benzamide](/img/structure/B7337857.png)
![2-propyl-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7337865.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7337874.png)
![[(3R,5S)-3-hydroxy-5-methylpiperidin-1-yl]-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone](/img/structure/B7337875.png)
![Methyl 3-[(3-methyloxetane-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7337876.png)
![(3R,4S)-1-[1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337879.png)
![N-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7337885.png)
![[(2S)-4-(3,6-dimethylpyrazin-2-yl)-2-methylpiperazin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7337893.png)

![6-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylpyridine-3-carbonitrile](/img/structure/B7337923.png)
![[(2S)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7337931.png)
